-PSA can act as an acid catalyst in various organic reactions. Its strong acidity and water solubility make it suitable for promoting reactions like:
These are just a few examples, and research continues to explore the potential of 1-PSA as a catalyst in different reaction types.
Due to its sulfonic acid group, 1-PSA can participate in various organic synthesis reactions. Some examples include:
The specific applications of 1-PSA in organic synthesis depend on the desired product and reaction conditions.
-PSA has potential applications in material science due to its properties like:
1-Propanesulfonic acid is an organic compound with the molecular formula and a CAS number of 5284-66-2. It is a colorless to light brown liquid characterized by its sulfonic acid group, which imparts significant acidity and reactivity. This compound is known for its role as a reagent and catalyst in various
PSA is a corrosive and irritant compound. It can cause skin burns, eye damage, and respiratory irritation upon contact [5].
The information provided is based on currently available scientific research. The absence of data in a specific section does not necessarily indicate a lack of relevant research.
These reactions are crucial for synthesizing more complex organic molecules and functional groups .
1-Propanesulfonic acid can be synthesized through various methods:
1-Propanesulfonic acid has diverse applications:
Several compounds share structural or functional similarities with 1-Propanesulfonic acid:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Mercapto-1-propanesulfonic acid | C₃H₈O₃S₂ | Used as a brightener in copper electroplating |
| Propanesulfonamide | C₃H₇N₃O₃S | Contains an amine group, used in pharmaceuticals |
| 2-Hydroxypropane-1-sulfonic acid | C₃H₈O₄S | Hydroxyl group enhances solubility |
The uniqueness of 1-Propanesulfonic acid lies in its specific sulfonic acid structure, which provides distinct reactivity patterns compared to these similar compounds .
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1-Propanethiol | Hydrogen peroxide + DMSO | 110°C, 24h, 150 psig | 47 | 92 | EP424616 |
| 1-Propanethiol | Hydrogen peroxide | Room temp, 6h | 65 | 88 | Literature |
| Methyl propyl disulfide | Hydrogen peroxide | 50°C, 12h | 42 | 85 | Estimated |
| Sodium propanethiolate | Potassium permanganate | Alkaline medium, 80°C | 78 | 94 | Literature |
Advanced catalytic oxidation represents a significant evolution in 1-propanesulfonic acid synthesis, offering enhanced selectivity and improved process efficiency compared to classical methods [9] [13]. These techniques employ heterogeneous catalysts to facilitate the oxidation process while minimizing side reactions and improving overall yield [9] [29].
Vanadium-based catalysts have demonstrated exceptional performance in the oxidative conversion of propanethiol derivatives to sulfonic acids [13]. Vanadium pentoxide systems operating at 150 degrees Celsius under mild pressure conditions achieve conversion rates exceeding 89 percent with selectivity values approaching 94 percent [13]. The catalyst demonstrates remarkable stability, maintaining activity for over 150 reaction cycles before requiring regeneration [13].
Titanium dioxide catalysts represent another promising approach, particularly when employed in photocatalytic oxidation systems [9] [13]. These catalysts operate effectively at lower temperatures, typically around 120 degrees Celsius, while maintaining good conversion rates of approximately 76 percent [9]. The extended catalyst lifetime of over 200 cycles makes titanium dioxide systems economically attractive for continuous operation [9].
Molybdenum trioxide catalysts offer the highest conversion rates among tested systems, achieving 92 percent conversion with 96 percent selectivity [13]. However, these systems require elevated temperatures of 180 degrees Celsius and higher pressures, which may increase operational costs [13]. The catalyst lifetime is somewhat reduced compared to titanium dioxide systems, typically lasting 120 cycles [13].
Iron-based catalysts provide a cost-effective alternative, utilizing iron sulfate as the active component [13]. While conversion rates are lower at 68 percent, the systems operate under mild conditions and offer reasonable selectivity of 82 percent [13]. The catalyst stability is adequate for industrial applications, with a typical lifetime of 100 cycles [13].
Table 2: Advanced Catalytic Oxidation Techniques
| Catalyst System | Temperature (°C) | Pressure (atm) | Residence Time (min) | Conversion (%) | Selectivity (%) | Catalyst Life (cycles) |
|---|---|---|---|---|---|---|
| Vanadium pentoxide | 150 | 2.5 | 30 | 89 | 94 | 150 |
| Titanium dioxide | 120 | 1.0 | 45 | 76 | 88 | 200 |
| Molybdenum trioxide | 180 | 3.0 | 20 | 92 | 96 | 120 |
| Iron sulfate | 100 | 1.5 | 60 | 68 | 82 | 100 |
Continuous flow reactor technology has revolutionized the production of 1-propanesulfonic acid by enabling precise control over reaction parameters and improving heat management capabilities [22] [26] [29]. Microreactor systems represent the most advanced implementation of continuous flow technology for sulfonic acid synthesis [22] [29].
Microreactor configurations with channel diameters of 0.5 millimeters demonstrate exceptional performance, achieving yields of 88 percent while operating at residence times as short as 120 seconds [22] [29]. The superior heat transfer characteristics of microreactors, with coefficients reaching 8000 watts per square meter kelvin, enable precise temperature control and prevention of thermal runaway reactions [22] [29].
Tubular reactor systems provide scalable alternatives for medium-scale production [22] [23]. These reactors operate with channel diameters of 25 millimeters and achieve yields of 82 percent at residence times of 300 seconds [22]. The heat transfer coefficients of 1200 watts per square meter kelvin are sufficient for most industrial applications while maintaining reasonable construction costs [22].
Packed bed reactors offer advantages for high-volume production scenarios [23]. With channel diameters of 50 millimeters and flow rates of 1000 milliliters per minute, these systems achieve yields of 76 percent [23]. The extended residence times of 600 seconds allow for complete conversion of starting materials, though heat transfer limitations may require additional cooling systems [23].
Falling film reactors represent established technology for large-scale sulfonic acid production [23] [32]. These systems operate with effective diameters of 100 millimeters and flow rates of 2000 milliliters per minute, achieving yields of 85 percent [23]. The heat transfer coefficients of 1500 watts per square meter kelvin provide adequate thermal management for industrial-scale operations [23].
Process optimization strategies focus on maintaining optimal temperature profiles throughout the reactor length while minimizing pressure drop and maximizing heat transfer efficiency [22] [33]. The annular flow pattern in microreactors has been identified as particularly effective for gas-liquid sulfonation reactions, achieving yields exceeding 88 percent [33].
Table 3: Continuous Flow Reactor Optimization Data
| Reactor Type | Channel Diameter (mm) | Flow Rate (mL/min) | Temperature (°C) | Residence Time (s) | Yield (%) | Heat Transfer Coefficient (W/m²K) |
|---|---|---|---|---|---|---|
| Microreactor | 0.5 | 5 | 160 | 120 | 88 | 8000 |
| Tubular reactor | 25.0 | 500 | 140 | 300 | 82 | 1200 |
| Packed bed | 50.0 | 1000 | 170 | 600 | 76 | 800 |
| Falling film | 100.0 | 2000 | 130 | 180 | 85 | 1500 |
The purification of 1-propanesulfonic acid requires sophisticated protocols to remove various impurities while maintaining high product recovery rates [8] [35] [36]. Common impurities include unreacted starting materials, sulfuric acid, metal ions, chloride ions, and organic by-products [8] [35] [36].
Ion exchange resin technology represents the most effective purification method for removing ionic impurities [8] [36]. Cation exchange resins effectively remove metal ions, while anion exchange resins eliminate chloride and sulfate impurities [8] [36]. The sequential application of both resin types achieves purification efficiencies exceeding 99.5 percent with product recovery rates of 95 percent [8] [36]. Processing times typically range from 4 to 6 hours depending on the scale of operation [8].
Distillation protocols provide effective separation of 1-propanesulfonic acid from lower boiling point impurities and water [35] [40]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving purification efficiencies of 92 percent [35] [40]. The concentration of sulfonic acid in the feed mixture significantly affects distillation efficiency, with concentrations above 30 percent by weight providing optimal results [40].
Crystallization methods offer cost-effective purification for high-volume production [35] [40]. Recrystallization from concentrated aqueous solutions effectively removes sulfuric acid impurities while achieving recovery rates of 92 percent [35]. The crystallization process typically requires 12 hours for complete separation, making it suitable for batch operations [35].
Adsorption techniques using activated carbon or specialized adsorbents provide complementary purification capabilities [40]. These methods effectively remove organic impurities and color-forming compounds while maintaining product integrity [40]. Adsorption processes achieve purification efficiencies of 85 percent with recovery rates of 87 percent over 8-hour processing cycles [40].
Quality control measures include comprehensive analytical testing for purity, moisture content, and specific impurities [42]. Potentiometric titration with sodium hydroxide provides accurate determination of sulfonic acid content [42]. Ion chromatography enables quantitative analysis of chloride and sulfate impurities, ensuring compliance with specifications [8] [44].
Table 4: Purification Protocols and Quality Control Measures
| Purification Method | Impurity Removed | Efficiency (%) | Recovery (%) | Processing Time (h) | Cost Relative |
|---|---|---|---|---|---|
| Ion exchange resin | Metal ions, Chloride | 99.5 | 95 | 4 | 1.0 |
| Distillation | Water, Low bp compounds | 92.0 | 89 | 6 | 0.6 |
| Crystallization | Sulfuric acid | 88.0 | 92 | 12 | 0.4 |
| Adsorption | Organic impurities | 85.0 | 87 | 8 | 0.8 |
The scale-up of 1-propanesulfonic acid production from laboratory to commercial scale presents numerous technical and economic challenges that require systematic engineering solutions [14] [31] [33]. Heat management emerges as the primary concern during scale-up due to the highly exothermic nature of sulfonic acid synthesis reactions [14] [22].
Laboratory-scale operations with 10-gram batches achieve excellent heat management through high surface-to-volume ratios, maintaining heat removal efficiencies of 95 percent [22] [29]. Product quality at this scale typically reaches 98 percent purity due to precise control over reaction conditions [22]. However, production costs remain prohibitively high at 150 dollars per kilogram due to batch processing inefficiencies [14].
Pilot-scale operations handling 1-kilogram batches encounter the first significant scale-up challenges related to mass transfer limitations [22] [33]. Heat removal efficiency decreases to 88 percent as the surface-to-volume ratio becomes less favorable [22]. Product quality drops to 95 percent purity as mixing and temperature control become more challenging [22]. Production costs decrease substantially to 25 dollars per kilogram through improved process efficiency [14].
Demonstration-scale facilities processing 100-kilogram batches face intensified impurity control challenges [8] [36]. Heat removal efficiency further decreases to 82 percent, requiring enhanced cooling systems and process modifications [22]. Product quality typically achieves 92 percent purity, necessitating more sophisticated purification protocols [36]. Production costs continue to decrease to 8 dollars per kilogram through economies of scale [14].
Commercial-scale operations handling 10-ton batches must address comprehensive economic optimization while maintaining acceptable product quality [14] [31]. Heat removal efficiency often drops to 75 percent, requiring innovative reactor designs and cooling strategies [22] [31]. Product quality typically stabilizes at 90 percent purity, which remains acceptable for most industrial applications [36]. Production costs achieve competitive levels of 3.5 dollars per kilogram through full-scale manufacturing efficiencies [14].
Technical solutions to scale-up challenges include implementation of advanced reactor designs with enhanced heat transfer capabilities [22] [33]. Continuous flow systems offer particular advantages for maintaining consistent product quality across different scales [22] [29]. Process intensification through microreactor technology enables effective scale-out strategies that preserve laboratory-scale performance characteristics [29] [33].
Economic considerations during scale-up require careful balance between capital investment and operational efficiency [14] [31]. The transition from batch to continuous processing represents a critical decision point that significantly impacts both product quality and manufacturing costs [22] [33]. Investment in advanced process control systems becomes essential for maintaining product specifications at commercial scales [31].
Table 5: Scale-up Challenges in Industrial Manufacturing
| Scale | Main Challenge | Heat Generation (kJ/mol) | Heat Removal Efficiency (%) | Product Quality (% purity) | Production Cost ($/kg) |
|---|---|---|---|---|---|
| Laboratory (10g) | Heat management | 85 | 95 | 98 | 150.0 |
| Pilot (1kg) | Mass transfer | 85 | 88 | 95 | 25.0 |
| Demo (100kg) | Impurity control | 85 | 82 | 92 | 8.0 |
| Commercial (10t) | Economic optimization | 85 | 75 | 90 | 3.5 |
1-Propanesulfonic acid exhibits strong acidic properties in aqueous solution, with a predicted pKa value of 1.92 ± 0.50 [1]. The compound exists as a clear brown liquid with molecular formula C₃H₈O₃S and molecular weight of 124.16 g/mol [2] [3]. Its sulfonic acid group (-SO₃H) classifies it as a strong acid, comparable in strength to mineral acids such as hydrochloric acid [4] [5] [6].
The dissociation behavior in aqueous systems follows the typical pattern of sulfonic acids:
CH₃CH₂CH₂SO₃H + H₂O → CH₃CH₂CH₂SO₃⁻ + H₃O⁺
With a dissociation constant (Ka) on the order of 10⁻² [1] [6], 1-propanesulfonic acid undergoes complete dissociation at physiological pH values [7] [4]. The high solubility in water (density 1.25 g/mL at 20°C) facilitates this ionization process [2] [3] [4] [8].
The equilibrium acid ionization constant expression is given by:
Ka = [H₃O⁺][CH₃CH₂CH₂SO₃⁻] / [CH₃CH₂CH₂SO₃H]
This strong acidic character results from the electron-withdrawing nature of the sulfonic acid group, which stabilizes the conjugate base through resonance delocalization and inductive effects [4].
The sulfonic acid group in 1-propanesulfonic acid demonstrates limited direct participation in electrophilic aromatic substitution reactions due to its aliphatic nature. However, the principles governing sulfonic acid reactivity in electrophilic substitutions provide important mechanistic insights [9] [10] [11].
In aromatic sulfonation reactions, sulfur trioxide (SO₃) acts as the key electrophile through the mechanism:
C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O
The electrophile formation involves [10] [12]:
H₂SO₄ ⇌ H₂O + SO₃
For 1-propanesulfonic acid, the sulfonic group acts primarily as a strong electron-withdrawing substituent rather than participating directly in electrophilic substitutions [11] [12]. The reversible nature of sulfonation reactions allows for strategic use as protecting groups, where the sulfonic acid can be installed and subsequently removed under appropriate conditions [13] [12].
The sulfonic acid group exhibits meta-directing effects when present on aromatic systems, deactivating the ring toward further electrophilic attack due to its strong electron-withdrawing properties [14] [15]. This deactivation occurs through both inductive and resonance effects that reduce electron density in the aromatic π-system.
1-Propanesulfonic acid demonstrates versatile behavior as a polymerization initiator through multiple mechanistic pathways. The compound functions as both a Brønsted acid initiator and as a functional monomer in various polymerization systems [16] [17] [18].
In cationic polymerization systems, 1-propanesulfonic acid acts as a bifunctional catalyst through proton shuttle mechanisms [16] [17]. The initiation process involves protonation of monomer π-bonds:
R₂C=CH₂ + H⁺ → R₂C⁺-CH₃
The sulfonic acid facilitates both nucleophilic addition and ring-opening steps through simultaneous activation of monomers and alcohols [16]. This bifunctional behavior enables polymerization to proceed at room temperature with relatively low activation barriers.
For sultone polymerization, 1-propanesulfonic acid derivatives initiate through zwitterion formation with tertiary amines [19] [20]. The mechanism proceeds via:
CH₂CH₂CH₂SO₂-O + R₃N → R₃N⁺(CH₂CH₂CH₂SO₂O)⁻
This zwitterion acts as the active initiating species for anionic living polymerization through alkyl-oxygen cleavage of the O-methylene group [20]. The polymerization exhibits equilibrium behavior between monomer and polymer states.
In atom transfer radical polymerization (ATRP), sulfonic acid derivatives function as functional monomers, incorporating sulfonate groups into polymer chains [21]. The polymerization follows controlled radical mechanisms with CuBr/ligand catalytic systems at elevated temperatures (110°C).
For aqueous suspension polymerization with potassium persulfate, sulfonic acids participate in radical generation and pH control [22]. The decomposition of persulfate generates sulfate radicals that initiate polymerization of acrylamide-based monomers.
1-Propanesulfonic acid exhibits primarily electrostatic interactions with metal ions rather than direct coordination bonding [23]. The sulfonate group (-SO₃⁻) lacks the ability to form strong coordination bonds compared to carboxylate groups, limiting its complexation behavior to outer-sphere interactions.
Studies with transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺) reveal similar binding patterns characterized by dissociation constants around 4 at pH 1 [23]. The interaction mechanism involves:
M²⁺ + CH₃CH₂CH₂SO₃⁻ ⇌ [M²⁺···⁻O₃SCH₂CH₂CH₃]
These interactions are primarily electrostatic in nature, with the metal ions experiencing long-range coulombic attraction to the negatively charged sulfonate group [23]. The linear charge density of the sulfonic acid influences the strength of these interactions.
Cr³⁺ shows enhanced interaction with sulfonate groups, exhibiting dissociation constants in the range of 0.89-1.38 [23]. This stronger binding reflects the higher charge density of the trivalent cation, leading to more favorable electrostatic interactions.
Ag⁺ demonstrates minimal interaction with sulfonate groups, with dissociation constants approaching infinity [23]. This behavior indicates negligible binding at acidic pH values, consistent with the lower electrostatic attraction expected for monovalent cations.
The complexation behavior differs significantly from related compounds such as 2,3-dimercapto-1-propanesulfonic acid (DMPS), which exhibits strong chelating properties through its thiol groups [24] [25] [26].
1-Propanesulfonic acid undergoes degradation through multiple pathways depending on environmental conditions, temperature, and the presence of catalysts or biological systems [27] [28] [29] [30].
Thermal degradation occurs primarily above 200°C through S-C bond cleavage mechanisms [28] [29]. The decomposition follows first-order kinetics for sulfate groups:
CH₃CH₂CH₂SO₃H → CH₃CH₂CH₂OH + H₂SO₄
At elevated temperatures (300-500°C), further decomposition produces sulfur dioxide, water, and hydrocarbon fragments [29] [30]. The thermal stability under inert conditions shows moderate resistance, with significant decomposition beginning around 200-300°C.
Under subcritical hydrothermal alkaline conditions, degradation proceeds through hydroxyl attack mechanisms [31] [32]. The process unfolds in two stages:
The most probable pathway involves hydroxyl attack at the C1 position, with calculated rate constants of 8.41 × 10⁻⁵ L mol⁻¹ s⁻¹ [31]. This value aligns with experimental observations for longer-chain perfluorosulfonates under similar conditions.
Specialized bacterial strains demonstrate the ability to degrade sulfonic acids through enzymatic oxygenolytic cleavage [27] [33]. The mechanism requires:
The degradation of benzene sulfonate requires 2 mol O₂ per mol substrate, with formation of catechol intermediates and quantitative recovery of sulfite [33].
Advanced oxidation processes involving UV light and peracetic acid facilitate degradation through radical-mediated mechanisms [34]. The process involves:
The degradation efficiency varies with pH, with optimal conditions typically occurring under alkaline conditions for most sulfonic acid derivatives.
Under neutral aqueous conditions, 1-propanesulfonic acid demonstrates good hydrolytic stability [28] [30]. However, elevated temperatures (95-200°C) promote hydrolysis through nucleophilic substitution mechanisms, forming the corresponding alcohol and sulfuric acid.
Corrosive